5-Hydroxyisobenzofuran-1,3-dione

Vue d'ensemble

Description

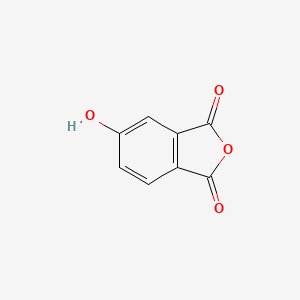

5-Hydroxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H4O4. It is a derivative of 3-hydroxyphthalic anhydride and is known for its applications in various fields, including chemistry, biology, and industry. This compound is a white crystalline solid that is soluble in water and organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Hydroxyisobenzofuran-1,3-dione can be synthesized from 4-aminophthalic acid. The process involves the following steps :

Diazotization: 4-Aminophthalic acid is diazotized using sodium nitrite and sulfuric acid in water at low temperatures (0-5°C).

Hydrolysis: The diazonium salt is then hydrolyzed to form 4-hydroxyphthalic acid.

Cyclization: The 4-hydroxyphthalic acid is cyclized to form 4-hydroxyphthalic anhydride through sublimation at 250°C.

Industrial Production Methods: Industrial production of 4-hydroxyphthalic anhydride follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Hydrolyzes to form 4-hydroxyphthalic acid.

Common Reagents and Conditions:

Sulfuric Acid: Used in the diazotization step.

Sodium Nitrite: Used for diazotization.

Organic Solvents: Dichloromethane is used for extraction.

Major Products Formed:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

4-Hydroxyphthalic Acid: Formed from hydrolysis.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antiproliferative Activity :

- Inhibitors of Trypanosomatid Parasites :

- Neuroprotective Properties :

Synthetic Methodologies

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its ability to undergo Knoevenagel condensation reactions allows it to act as an electron acceptor in the formation of more complex structures.

Table 1: Synthetic Pathways Utilizing this compound

Material Science Applications

- Organic Electronics :

- Dyes and Photoinitiators :

Case Study 1: Antiproliferative Effects

A series of experiments conducted on C-3 functionalized isobenzofuran-1(3H)-ones demonstrated their ability to inhibit cancer cell proliferation effectively. The structure-activity relationship was analyzed, revealing specific functional groups that enhance biological activity.

Case Study 2: Anti-Leishmanial Activity

In vitro studies with JVPH3 (an isobenzofuranone derivative) showed significant morphological changes in Leishmania parasites when treated with the compound at concentrations of 15 μM and higher. These findings highlight the potential for developing new treatments against leishmaniasis using derivatives of this compound .

Mécanisme D'action

The mechanism of action of 4-hydroxyphthalic anhydride involves its ability to interact with various molecular targets:

Protein Modification: It can modify proteins by forming covalent bonds with amino acid residues, altering their structure and function.

Viral Inhibition: In the context of antiviral research, it disrupts the interaction between viral proteins and host cell receptors, thereby inhibiting viral entry and replication

Comparaison Avec Des Composés Similaires

3-Hydroxyphthalic Anhydride: A closely related compound with similar chemical properties but different reactivity and applications.

4-Fluorophthalic Anhydride: Another derivative with distinct chemical behavior due to the presence of a fluorine atom.

Uniqueness: 5-Hydroxyisobenzofuran-1,3-dione is unique due to its specific reactivity and ability to modify proteins, making it valuable in both biological and industrial applications. Its role in antiviral research further highlights its potential in medical applications .

Activité Biologique

5-Hydroxyisobenzofuran-1,3-dione, also known as a derivative of isoindole, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound is synthesized through the thermal treatment of 4-hydroxyphthalic anhydride at elevated temperatures. The reaction typically yields a white solid with high purity, which can be further utilized in various biological assays .

Biological Activities

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole compounds, including this compound, exhibit significant antimicrobial properties. For instance, a study showed that certain derivatives had comparable inhibition zones against Gram-positive and Gram-negative bacteria when tested against standard antibiotics like gentamicin. Specifically, compounds derived from this scaffold showed effective antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 6.25 μg/mL .

Anticancer Properties

this compound and its derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. In vitro studies indicated that some derivatives inhibited cell viability by over 90% at concentrations around 100 µM. Notably, compounds derived from this structure exhibited stronger activity than etoposide (a commonly used chemotherapeutic agent), particularly against K562 (myeloid leukemia) cells with IC50 values as low as 1.71 µM .

Antiviral Activity

Emerging research highlights the antiviral potential of this compound against mosquito-borne flaviviruses. Compounds like GNF-2-deg and 2-12-2-deg derived from this scaffold demonstrated significant reductions in viral replication without notable cytotoxicity in cell culture models. These findings suggest a promising avenue for the development of antiviral therapies targeting flavivirus infections .

Structure-Activity Relationship (SAR)

The biological activities of this compound and its derivatives can be attributed to their structural characteristics. SAR studies indicate that modifications at specific positions on the benzofuran scaffold can enhance or diminish biological activity. For example:

- Hydroxyl Groups : The presence of hydroxyl groups at certain positions is crucial for maintaining antimicrobial activity.

- Halogen Substituents : Halogenation has been shown to improve both antimicrobial and anticancer activities by increasing lipophilicity and reactivity towards biological targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzofuran derivatives against Mycobacterium tuberculosis and found that specific substitutions significantly enhanced efficacy with MIC values below 0.60 μM .

- Anticancer Evaluation : Another research effort focused on a series of C-3 functionalized isobenzofuran-1(3H)-ones tested against U937 lymphoma cells. Compounds exhibited IC50 values indicating strong antiproliferative effects, surpassing those of established chemotherapeutics like etoposide .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-hydroxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O4/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHIYFMTRHEUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348668 | |

| Record name | 4-Hydroxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27550-59-0 | |

| Record name | 4-Hydroxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties and applications of polymers synthesized from 4-Hydroxyphthalic anhydride?

A1: 4-Hydroxyphthalic anhydride serves as a crucial precursor for synthesizing aromatic ester-containing dianhydrides (EDAs) []. These EDAs are then used to create aromatic poly(amic ester acid)s, which can be further processed into polyesterimides.

- Properties: The resulting polyesterimides exhibit high glass transition temperatures (184-219°C), indicating good thermal stability. They also demonstrate excellent thermal stability, remaining stable up to 400°C with a 5% weight loss observed between 432-490°C [].

Q2: How is 4-Hydroxyphthalic anhydride characterized?

A2: Various analytical techniques are employed to characterize 4-Hydroxyphthalic anhydride and its derivatives:

- Elemental analysis: This confirms the elemental composition of the synthesized compounds [].

- Melting point: This provides information about the compound's purity and thermal behavior [].

- FTIR (Fourier-transform infrared spectroscopy): This technique identifies the functional groups present in the molecule based on their characteristic infrared absorption bands [].

- H-1-NMR (Proton nuclear magnetic resonance spectroscopy): This method provides detailed information about the hydrogen atoms' arrangement within the molecule, aiding in structure elucidation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.